Trans Isomers Are Hydrolyzed 2.6‑ to >50‑Fold Faster than Cis Isomers by Mammalian Detoxification Esterases
In mouse liver microsome preparations, the (+)-trans-chrysanthemate esters of primary alcohols are cleaved 2.6- to more than 50-fold faster than the corresponding (+)-cis-chrysanthemate esters [1]. The rate ranking for acid moieties is explicitly: (+)-trans-chrysanthemate > (+)-trans-ethanochrysanthemate > tetramethylcyclopropanecarboxylate > (+)-cis-chrysanthemate or (+)-cis-ethanochrysanthemate [1]. This differential hydrolysis underlies the low mammalian toxicity of trans-chrysanthemate-derived insecticides.
| Evidence Dimension | Rate of ester cleavage by mouse hepatic microsomal esterases |
|---|---|
| Target Compound Data | (+)-trans-chrysanthemate esters: reference (fastest) hydrolysis rate |
| Comparator Or Baseline | (+)-cis-chrysanthemate esters: 2.6- to >50-fold slower hydrolysis |
| Quantified Difference | 2.6-fold to >50-fold faster for trans-isomers |
| Conditions | Mouse liver microsome acetone powder preparations; pyrethroid substrates derived from primary alcohols; Pesticide Biochemistry and Physiology (1973) |
Why This Matters
Faster esterase-mediated detoxification of the trans isomer in mammals translates directly into a wider therapeutic index for pyrethroids derived from CAS 41641-25-2, making it the mandatory precursor for insecticides intended for use in proximity to vertebrates.
- [1] Abernathy, C. O., Ueda, K., Gaughan, L. C., and Casida, J. E. (1973). Substrate-specificity and toxicological significance of pyrethroid-hydrolyzing esterases of mouse liver microsomes. Pesticide Biochemistry and Physiology, 3(3), 300–311. DOI: 10.1016/0048-3575(73)90028-x View Source
